(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride
CAS No.: 105590-97-4
Cat. No.: VC0555032
Molecular Formula:
Molecular Weight: 329.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105590-97-4 |
|---|---|
| Molecular Weight | 329.8 |
| IUPAC Name | 5-O-benzyl 1-O-tert-butyl (2S)-2-aminopentanedioate;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m0./s1 |
| SMILES | CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl |
Introduction
Physical and Chemical Properties
Molecular Information
(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride has a molecular formula of C16H24ClNO4 and a calculated molecular weight of 329.82 g/mol . The molecular structure consists of a glutamic acid backbone with specific modifications: a benzyl group at the 5-position, a tert-butyl group at position 1, and the amino group at position 2. The compound exists as a hydrochloride salt, which affects its solubility and stability profiles compared to the free base form. This specific molecular arrangement contributes to the compound's chemical behavior, reactivity patterns, and potential applications in research settings.
Structural Characteristics
The structural features of this compound include multiple functional groups that contribute to its chemical properties. The presence of both ester groups (benzyl and tert-butyl) provides sites for potential hydrolysis under appropriate conditions. The amino group contributes to the compound's acid-base properties, while the hydrochloride salt formation affects solubility, particularly increasing water solubility compared to the free amine. The stereochemistry indicated by the "(S)" designation refers to the specific spatial arrangement of atoms around the alpha carbon, which is crucial for any biological activity or stereochemical studies involving this compound.
Research Applications
Laboratory Uses
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